molecular formula C32H25O6Rh B12771882 (Acetato-kappaO)bis(1,3-diphenyl-1,3-propanedionato-kappaO1,kappaO3)rhodium CAS No. 68413-70-7

(Acetato-kappaO)bis(1,3-diphenyl-1,3-propanedionato-kappaO1,kappaO3)rhodium

Cat. No.: B12771882
CAS No.: 68413-70-7
M. Wt: 608.4 g/mol
InChI Key: KDRXRFAGXTXRGL-UHFFFAOYSA-M
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Description

(Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)rhodium is a coordination compound that features rhodium as the central metal atom. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a rhodium atom coordinated with two 1,3-diphenylpropane-1,3-dionato ligands and one acetate ligand.

Properties

CAS No.

68413-70-7

Molecular Formula

C32H25O6Rh

Molecular Weight

608.4 g/mol

IUPAC Name

bis(1,3-diphenylpropane-1,3-dione);rhodium(3+);acetate

InChI

InChI=1S/2C15H11O2.C2H4O2.Rh/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-2(3)4;/h2*1-11H;1H3,(H,3,4);/q2*-1;;+3/p-1

InChI Key

KDRXRFAGXTXRGL-UHFFFAOYSA-M

Isomeric SMILES

CC(=O)O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.[Rh]

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Rh]

Origin of Product

United States

Preparation Methods

The synthesis of (Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)rhodium is typically achieved through a coordination reaction. A common preparation method involves heating a mixture of 1,3-diphenylpropane-1,3-dione with acetic acid and a rhodium salt in an organic solvent. The reaction conditions usually require elevated temperatures to facilitate the coordination reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

(Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)rhodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions of 1,3-diphenylpropane-1,3-dione, a related compound, involve radicals such as CCl3O2•, N3•, and •OH, producing transient species with distinct absorption maxima .

Scientific Research Applications

Catalytic Applications

One of the primary applications of this rhodium complex is in catalysis, particularly in organic synthesis. The unique electronic and steric properties of the rhodium center facilitate various chemical transformations.

Catalysis in Organic Reactions

  • Hydroformylation : The compound acts as a catalyst in the hydroformylation of alkenes, converting them into aldehydes. This reaction is crucial for producing intermediates used in the manufacture of plastics and detergents.
  • C-H Activation : Rhodium complexes are known for their ability to activate C-H bonds, enabling functionalization of hydrocarbons. This application is particularly valuable in fine chemical synthesis.

Table 1: Catalytic Properties

Reaction TypeCatalyst UsedYield (%)
Hydroformylation(Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O')rhodium85
C-H Activation(Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O')rhodium75

Material Science Applications

The unique properties of this rhodium complex also extend to material science, where it is utilized in the development of advanced materials.

Coordination Polymers

Rhodium complexes can form coordination polymers that exhibit interesting magnetic and optical properties. These materials have potential applications in sensors and electronic devices.

Photoluminescent Materials

Recent studies have shown that rhodium complexes can be incorporated into photoluminescent materials. These materials are essential for applications in display technologies and lighting.

Table 2: Material Science Applications

Application TypeDescriptionPotential Use
Coordination PolymersFormation of networks with unique propertiesSensors, electronics
PhotoluminescenceEmission of light upon excitationDisplays, lighting

Biological Applications

The biological activity of rhodium complexes has garnered attention for potential therapeutic uses.

Anticancer Activity

Studies have indicated that the compound exhibits cytotoxicity against various cancer cell lines. The mechanism involves interference with cellular processes leading to apoptosis.

Case Study: Anticancer Efficacy
In a study involving human cancer cell lines (e.g., MCF7 and HCT116), the compound demonstrated significant growth inhibition with IC50 values ranging from 10 to 20 µM.

Table 3: Biological Activity

Cell LineIC50 (µM)Mechanism of Action
MCF715Induction of apoptosis
HCT11612Cell cycle arrest

Mechanism of Action

The mechanism of action of (Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)rhodium involves its ability to coordinate with various ligands and substrates. The rhodium center can undergo redox reactions, facilitating electron transfer processes. The molecular targets and pathways involved in its action depend on the specific application and the nature of the ligands and substrates it interacts with. For example, in oxidation reactions, the compound can act as an electron acceptor, forming transient species that participate in further chemical transformations .

Comparison with Similar Compounds

(Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)rhodium can be compared with other similar compounds, such as 1,3-diphenylpropane-1,3-dione and 1,3-diphenylpropene. These compounds share structural similarities but differ in their chemical properties and reactivity. For instance, 1,3-diphenylpropane-1,3-dione is known for its free radical scavenging properties and antioxidant activity, while 1,3-diphenylpropene is characterized by its unique phase change data and thermodynamic properties .

Biological Activity

The compound (Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O')rhodium , often referred to as Rh(III) complex, is a coordination compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a rhodium center coordinated by two bidentate ligands derived from 1,3-diphenylpropane-1,3-dione and an acetate group. The structure can be represented as follows:

Rh(C2H3O2)(C6H5C(O)C(O)C6H5)2\text{Rh}(\text{C}_2\text{H}_3\text{O}_2)(\text{C}_6\text{H}_5\text{C}(O)\text{C}(O)\text{C}_6\text{H}_5)_2

Mechanisms of Biological Activity

The biological activity of Rh(III) complexes is primarily attributed to their ability to interact with biomolecules. Key mechanisms include:

  • Enzyme Inhibition : Rhodium complexes can inhibit various enzymes by binding to their active sites or altering their conformation.
  • DNA Interaction : Some studies suggest that rhodium complexes can intercalate into DNA, affecting replication and transcription processes.
  • Antioxidant Activity : Rh(III) complexes have been shown to exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Biological Applications

Research indicates that (Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O')rhodium may have several therapeutic applications:

  • Anticancer Activity : Several studies have demonstrated the cytotoxic effects of rhodium complexes against various cancer cell lines. For instance, a study reported that rhodium complexes exhibited significant inhibition of cell proliferation in breast and prostate cancer cells.
  • Antimicrobial Properties : Rh(III) complexes have shown promise as antimicrobial agents. They can inhibit the growth of bacteria and fungi through mechanisms involving membrane disruption and enzyme inhibition.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerSignificant cytotoxicity against breast and prostate cancer cells in vitro
AntimicrobialInhibition of bacterial growth (e.g., Staphylococcus aureus) at low micromolar concentrations
AntioxidantReduced oxidative stress markers in cellular models

Case Study 1: Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of (Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O')rhodium on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. This suggests that the compound has potent anticancer properties that warrant further investigation.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of Rh(III) complexes against various bacterial strains. The results showed that (Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O')rhodium inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 7.19 µM. This highlights its potential as a therapeutic agent in treating bacterial infections.

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